molecular formula C12H13ClO3 B1498106 p-Chlorophenoxyethyl methacrylate CAS No. 63249-65-0

p-Chlorophenoxyethyl methacrylate

Cat. No. B1498106
CAS RN: 63249-65-0
M. Wt: 240.68 g/mol
InChI Key: QTAUFBJJZSLYDM-UHFFFAOYSA-N
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Description

  • Synonyms : 4-Chlorophenoxyethyl methacrylate; 2-Propenoic acid, 2-methyl-, 2-(4-chlorophenoxy)ethyl ester .

Synthesis Analysis

The synthesis of CPEMA involves the reaction of p-chlorophenol with methacryloyl chloride . The optimal conditions for obtaining high-quality monomers have been developed .


Molecular Structure Analysis

The molecular structure of CPEMA consists of a methacrylate group (2-methylpropenoate) linked to a p-chlorophenoxyethyl moiety. The chlorine atom is attached to the phenyl ring .


Chemical Reactions Analysis

The degradation of CPEMA can occur through various mechanisms. While there is ongoing debate regarding the precise degradation pathways, it is essential to consider the synthesis step’s structural defects, which influence subsequent degradation reactions. Random fission plays a key role, especially for CPEMA synthesized via anionic polymerization. Kinetic modeling tools can help unravel dominant degradation mechanisms .


Physical And Chemical Properties Analysis

  • Appearance : Colorless to pale yellow liquid .

Safety And Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination .

Future Directions

  • Recycling Strategies : Investigate methods for recycling CPEMA to enhance polymer circularity .

properties

IUPAC Name

2-(4-chlorophenoxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-9(2)12(14)16-8-7-15-11-5-3-10(13)4-6-11/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAUFBJJZSLYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659692
Record name 2-(4-Chlorophenoxy)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)ethyl 2-methylprop-2-enoate

CAS RN

63249-65-0
Record name 2-(4-Chlorophenoxy)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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